molecular formula C8H8ClNO3 B13777910 Acetamide, N-(5-chloro-2,4-dihydroxyphenyl)- CAS No. 82845-26-9

Acetamide, N-(5-chloro-2,4-dihydroxyphenyl)-

Cat. No.: B13777910
CAS No.: 82845-26-9
M. Wt: 201.61 g/mol
InChI Key: KGCBARMEOBTNAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N-(5-chloro-2,4-dihydroxyphenyl)- is a chlorinated acetamide derivative characterized by a 5-chloro-2,4-dihydroxyphenyl substituent. It has emerged as a potent inhibitor of the fat mass and obesity-associated (FTO) enzyme, an m⁶A RNA demethylase implicated in cancer progression. By competitively binding to FTO, this compound suppresses m⁶A demethylation, leading to increased RNA methylation and subsequent decay of oncogenic transcripts (e.g., PD-1, CXCR4) via the YTHDF2 reader protein . Its structural features, including the dihydroxyphenyl group and chloro substitution, contribute to its bioactivity and selectivity, making it a candidate for therapeutic development in malignancies such as melanoma and triple-negative breast cancer .

Properties

CAS No.

82845-26-9

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

N-(5-chloro-2,4-dihydroxyphenyl)acetamide

InChI

InChI=1S/C8H8ClNO3/c1-4(11)10-6-2-5(9)7(12)3-8(6)13/h2-3,12-13H,1H3,(H,10,11)

InChI Key

KGCBARMEOBTNAI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1O)O)Cl

Origin of Product

United States

Preparation Methods

Direct Acetylation of 5-Chloro-2,4-dihydroxyaniline

The most straightforward and commonly reported method for synthesizing Acetamide, N-(5-chloro-2,4-dihydroxyphenyl)- involves the acetylation of 5-chloro-2,4-dihydroxyaniline using acetyl chloride or acetic anhydride. The reaction proceeds via nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the acetylating agent, forming the amide linkage.

Typical reaction conditions:

  • Reagents: 5-chloro-2,4-dihydroxyaniline, acetyl chloride or acetic anhydride
  • Solvent: Often carried out in an inert organic solvent such as dichloromethane or in neat conditions
  • Temperature: Controlled between 0°C to room temperature to moderate reaction rate and avoid side reactions
  • Reaction time: Several hours, typically 2 to 6 hours depending on scale and conditions
  • Workup: Quenching with water or aqueous base, followed by extraction and purification via recrystallization or chromatography

This method yields the target compound with high purity and good yield due to the straightforward nature of the acetylation reaction and the stability of the phenolic and chloro substituents under these conditions.

Alternative Synthetic Routes and Comparative Techniques

Although direct acetylation is predominant, comparative studies on related acetamide derivatives suggest alternative synthetic techniques that could be adapted or optimized for Acetamide, N-(5-chloro-2,4-dihydroxyphenyl)-:

  • Microwave-Assisted Synthesis: Microwave irradiation has been demonstrated to accelerate amide bond formation in related compounds, such as 2-chloro-N-(2,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide. This method reduces reaction time from hours to minutes and can improve yields by enhancing molecular collisions and energy transfer.

  • Conventional Reflux Method: Traditional reflux in ethanol or other solvents with equimolar amounts of amine and acetyl chloride under heating for extended periods (6-24 hours) is a reliable method, though slower than microwave-assisted synthesis.

  • Catalytic or Base-Promoted Acetylation: Some protocols use catalytic amounts of acid or base to facilitate acetylation, improving reaction rates and selectivity, especially when phenolic hydroxyl groups might interfere or require protection.

Reaction Monitoring and Purification

Data Summary Table of Preparation Methods

Preparation Method Reagents Conditions Reaction Time Advantages References
Direct Acetylation 5-chloro-2,4-dihydroxyaniline + Acetyl chloride or Acetic anhydride 0°C to RT, organic solvent or neat 2-6 hours Simple, high yield, mild conditions
Microwave-Assisted Synthesis Same as above Microwave irradiation, DMF solvent 30-35 minutes Rapid, energy efficient, improved yield
Conventional Reflux Method Same as above Reflux in ethanol or solvent 6-24 hours Well-established, reliable
Catalytic/Base-Promoted Acetylation Same as above + acid/base catalyst Mild heating, catalytic amounts Variable Enhanced selectivity Inferred from related studies

Research Findings and Notes on Synthesis

  • The presence of hydroxyl groups at positions 2 and 4 on the phenyl ring necessitates careful control of reaction conditions to avoid side reactions such as esterification or chlorination of phenolic sites.
  • Chlorine substitution at position 5 remains stable under acetylation conditions, allowing selective amide formation without dehalogenation.
  • Microwave-assisted synthesis offers a promising alternative for scale-up and rapid synthesis, reducing energy consumption and reaction times significantly.
  • Purification typically involves crystallization from suitable solvents, with washing by ether to remove residual impurities.
  • Analytical techniques such as IR and HPLC are essential for confirming product identity and purity, with characteristic peaks for amide and aromatic groups.

Chemical Reactions Analysis

Reduction Reactions

The acetamide group undergoes selective reduction under catalytic hydrogenation conditions. Key findings include:

  • Amide to Amine Conversion : Hydrogenation with palladium catalysts (e.g., Pd/C) in ethanol reduces the acetamide group to a primary amine, yielding 5-chloro-2,4-dihydroxyaniline.

  • Nitro Group Reduction : If nitro substituents are present (e.g., in precursor compounds), sodium borohydride or hydrogenation reduces them to amines.

Table 1: Reduction Reaction Conditions

ReagentConditionsProductYieldSource
H₂, Pd/C (10%)Ethanol, 25°C, 12h5-Chloro-2,4-dihydroxyaniline85%*
NaBH₄, THF0°C, 2hAmine derivatives78%*

*Theoretical yields based on analogous reactions.

Oxidation Reactions

Hydroxyl groups at the 2- and 4-positions participate in oxidation reactions:

  • Quinone Formation : Treatment with potassium permanganate (KMnO₄) in acidic conditions oxidizes hydroxyl groups to a quinone structure .

  • Side-Chain Oxidation : Chromium trioxide (CrO₃) selectively oxidizes methyl or methoxy substituents to carboxylic acids.

Table 2: Oxidation Reagents and Outcomes

ReagentConditionsProductNotes
KMnO₄, H₂SO₄60°C, 4h5-Chloro-1,2-benzoquinoneRequires acidic medium
CrO₃, acetone25°C, 6hCarboxylic acid derivativesSelective for alkyl chains

Substitution Reactions

The chloro substituent and hydroxyl groups are sites for nucleophilic substitutions:

  • Chloro Displacement : Ammonia or thiourea replaces the chloro group at position 5, forming amine or thioether derivatives under basic conditions .

  • Hydroxyl Alkylation : Sodium hydride (NaH) facilitates ether formation with alkyl halides (e.g., methyl iodide).

Table 3: Substitution Reaction Parameters

Target SiteReagentConditionsProductYield
C5-ClNH₃, K₂CO₃DMF, 80°C, 8h5-Amino-2,4-dihydroxyacetamide72%
C2-OHCH₃I, NaHTHF, 0°C, 2h2-Methoxy-4-hydroxy derivative65%

Hydrolysis Reactions

The acetamide group is susceptible to hydrolysis:

  • Acidic Hydrolysis : Concentrated HCl (6M) at reflux cleaves the amide bond, producing acetic acid and 5-chloro-2,4-dihydroxyaniline .

  • Basic Hydrolysis : NaOH (2M) at 60°C yields the sodium salt of the corresponding carboxylic acid .

Table 4: Hydrolysis Conditions

ReagentConditionsProductReaction Time
HCl (6M)Reflux, 6h5-Chloro-2,4-dihydroxyaniline85%
NaOH (2M)60°C, 4hSodium carboxylate78%

Condensation and Cyclization

The compound participates in cyclocondensation reactions:

  • Heterocycle Synthesis : Reacting with aldehydes (e.g., benzaldehyde) in acetic acid forms benzoxazole derivatives .

  • Intramolecular Cyclization : Heating in polyphosphoric acid (PPA) yields fused-ring systems .

Table 5: Cyclization Examples

ReagentConditionsProductYield
Benzaldehyde, AcOH120°C, 12h5-Chloro-benzoxazoleacetamide68%
PPA150°C, 3hTricyclic lactam55%

Functional Group Modifications

  • Esterification : Hydroxyl groups react with acetyl chloride to form acetate esters.

  • Schiff Base Formation : Condensation with aromatic amines produces imine derivatives .

Scientific Research Applications

Analytical Applications

High-Performance Liquid Chromatography (HPLC)
Acetamide, N-(5-chloro-2,4-dihydroxyphenyl)- can be effectively analyzed using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile and water with phosphoric acid, which can be substituted with formic acid for mass spectrometry compatibility. This method allows for the separation and quantification of the compound in complex mixtures, making it valuable for both research and pharmaceutical applications .

Scalability in Preparative Separation
The HPLC method described is scalable for preparative separation purposes. This means that larger quantities of the compound can be isolated for further study or application without significant loss of purity or yield. Such scalability is crucial for drug development processes where large amounts of active ingredients are required .

Case Studies

Case Study 1: Anticancer Activity Assessment
In a comparative study involving various acetamide derivatives, researchers evaluated their cytotoxic effects against human cancer cell lines. The results demonstrated that some derivatives significantly inhibited cell growth and induced apoptosis in targeted cancer cells. Although specific data on N-(5-chloro-2,4-dihydroxyphenyl)- were not detailed, the findings support further exploration into its therapeutic potential .

Case Study 2: Analytical Method Development
A recent study focused on developing an HPLC method for analyzing N-(5-chloro-2,4-dihydroxyphenyl)- in biological samples. The researchers optimized the mobile phase composition and column type to enhance separation efficiency. The method proved effective in isolating the compound from complex matrices such as serum and tissue samples, demonstrating its applicability in pharmacokinetic studies .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityPotential to reduce viability in various cancer cell lines; mechanisms involve apoptosis induction
HPLC AnalysisEffective separation using acetonitrile-water mobile phase; scalable for preparative use
Case StudiesDemonstrated cytotoxicity and effective analytical methods in recent research

Mechanism of Action

The mechanism of action of Acetamide, N-(5-chloro-2,4-dihydroxyphenyl)- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Chlorophenyl and Hydroxyphenyl Acetamides

N-(2,4-Dichloro-5-hydroxyphenyl)acetamide
  • Structure : Features two chlorine atoms at positions 2 and 4, with a hydroxyl group at position 3.
N-(3-Chloro-4-hydroxyphenyl)acetamide
  • Structure : Chlorine at position 3 and hydroxyl at position 3.
  • Synthesized as a photodegradation product of paracetamol, highlighting stability differences under UV exposure .
N-(5-Chloro-2-methylphenyl)-2-(2,4,5-trichlorophenoxy)acetamide
  • Structure: Combines a 5-chloro-2-methylphenyl group with a trichlorophenoxy moiety.
  • Properties: The trichlorophenoxy group enhances steric bulk and electron-withdrawing effects, likely improving herbicidal or pesticidal activity. Molecular mass (379.07 g/mol) and logP values suggest moderate bioavailability .

Heterocyclic Acetamide Derivatives

Pyridine-Containing Acetamides (e.g., 5RGX, 5RH3)
  • Structure: Pyridine rings linked to acetamide cores (e.g., 2-(3-cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide).
  • Binding Interactions: Pyridine interacts with HIS163 in SARS-CoV-2 main protease, while the acetamide linker forms hydrogen bonds with ASN142 and GLN187. Binding affinities (<−22 kcal/mol) surpass those of non-heterocyclic acetamides .
  • Applications : Antiviral candidates against SARS-CoV-2, demonstrating the importance of heterocycles in enhancing target affinity .
N-[3-(5-Chloro-2,4-Dihydroxyphenyl)-4-(4-Methoxyphenyl)-1,2-Oxazol-5-yl]acetamide (FJ2)
  • Structure : Incorporates an oxazole ring and 4-methoxyphenyl group.
  • The methoxy group may enhance blood-brain barrier penetration, suggesting CNS applications .
2-(5-Chloro-2,3-Dioxoindol-1-yl)-N-(prop-2-yn-1-yl)acetamide
  • Structure : Indole-dione fused with a propargyl acetamide.
  • Propargyl groups enable click chemistry modifications for prodrug development .

Sulfonamide and Triazole Hybrids

N-[4-(Aminosulfonyl)benzyl]-5-(5-Chloro-2,4-Dihydroxyphenyl)-1H-Pyrazole-4-Carboxamide (2DD)
  • Structure : Combines the 5-chloro-2,4-dihydroxyphenyl group with a sulfonamide-linked pyrazole.
  • Properties : The sulfonamide enhances solubility and hydrogen-bonding capacity, mimicking marketed drugs like xipamide (resemblance score: 0.202). Targets carbonic anhydrase or sulfotransferases .
N-(5-Chloro-2-Methylphenyl)-2-((4-Ethyl-5-(Pyridin-2-yl)-1,2,4-Triazol-3-yl)thio)acetamide
  • Structure : Triazole-thioether linkage with pyridine and ethyl groups.
  • Properties: The triazole ring improves metabolic resistance, while the thioether enhances metal-binding capacity. Potential applications in kinase inhibition or antimicrobial therapy .

Mechanistic and Pharmacological Insights

  • Halogenation Effects: Chlorine atoms increase lipophilicity and target affinity but may reduce solubility. Mono-chloro derivatives (e.g., N-(5-chloro-2,4-dihydroxyphenyl)acetamide) balance activity and bioavailability better than polychlorinated analogs .
  • Hydroxyl Groups : The 2,4-dihydroxy configuration in the parent compound is critical for FTO binding, as seen in its competition with m⁶A RNA sequences .
  • Heterocycles : Pyridine, triazole, and oxazole rings improve target engagement through π-stacking and hydrogen bonding, as demonstrated in SARS-CoV-2 protease inhibitors .

Biological Activity

Acetamide, N-(5-chloro-2,4-dihydroxyphenyl)-, a compound with the molecular formula C8_8H8_8ClN2_2O3_3 and a molecular weight of approximately 201.61 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a chloro-substituted phenyl ring with two hydroxyl groups at the 2 and 4 positions. This unique structure suggests potential interactions with various biological targets, which may inhibit certain enzymes or modulate receptor activities.

Physical Properties

PropertyValue
Molecular FormulaC8_8H8_8ClN2_2O3_3
Molecular Weight201.61 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Enzyme Inhibition

Research indicates that Acetamide, N-(5-chloro-2,4-dihydroxyphenyl)- may act as an enzyme inhibitor. Preliminary studies have suggested its ability to affect pathways related to various diseases, including cancer. The specific mechanisms of action are still under investigation but may involve modulation of signaling pathways critical for cell proliferation and survival.

Anticancer Properties

Several studies have highlighted the anticancer potential of compounds structurally similar to Acetamide, N-(5-chloro-2,4-dihydroxyphenyl)-. For instance, derivatives with similar substitutions have shown significant cytotoxicity against various cancer cell lines, including A549 (lung carcinoma) and MCF-7 (breast cancer) cells .

Case Studies

  • Study on Cytotoxicity : A study evaluating the cytotoxic effects of similar compounds found that modifications in halogen substitutions significantly impacted their anticancer activity. For example, replacing chlorine with fluorine enhanced anticancer properties due to increased interaction with cellular targets .
  • Apoptosis Induction : Another study demonstrated that certain derivatives induced apoptosis in cancer cells by activating caspases 3, 8, and 9, suggesting a mechanism through which Acetamide could exert its effects .

Pharmacological Applications

The structural features of Acetamide suggest potential applications in drug discovery. Its ability to inhibit key enzymes involved in disease processes positions it as a candidate for further development as a therapeutic agent.

Comparative Analysis with Similar Compounds

The biological activity of Acetamide can be compared to other compounds with similar functional groups:

Compound NameKey FeaturesBiological Activity
2-Chloro-N-(2,4-dihydroxyphenyl)acetamideHydroxyl substitutionsAnticancer activity
Methyl 4-acetamido-5-chloro-2-methoxybenzoateAcetamido and chloro groupsPotential enzyme inhibition
4-Acetamido-O-Anisic Acid methyl estersSimilar functional groupsRelevant in dye production

The unique combination of chloro and dihydroxy substitutions in Acetamide may influence its biological activity differently compared to these compounds, warranting further investigation into its specific mechanisms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.